molecular formula C19H19N3O3S B2468899 1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide CAS No. 1259233-66-3

1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide

Cat. No. B2468899
CAS RN: 1259233-66-3
M. Wt: 369.44
InChI Key: UNXRMMAYELRNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel indole derivative that has shown promising results in various studies.

Scientific Research Applications

Synthetic Chemistry Applications

  • Protecting Groups and Catalytic Conjugate Additions : The use of the 2-(4-methylphenylsulfonyl)ethenyl group for protecting the NH group of various compounds has been explored. This approach yields protected derivatives efficiently, which can be controlled for stereochemistry and is stable under certain conditions. These protecting groups are useful in synthetic chemistry for creating more complex molecules (Petit et al., 2014).

Pharmacological Applications

  • Drug Candidates for Type II Diabetes : S-substituted derivatives of 1,2,4-triazoles have been synthesized and evaluated for their biological potential, demonstrating potent inhibitory effects against the α-glucosidase enzyme. These findings suggest potential applications in treating type II diabetes, highlighting the relevance of sulfonyl and hydrazide derivatives in pharmacology (Aziz ur-Rehman et al., 2018).

Materials Science Applications

  • Photoelectric Conversion Properties : Hemicyanine derivatives have been synthesized and characterized for their photoelectrochemical properties, demonstrating efficient charge separation under simulated solar light. This research indicates the potential of these compounds in developing solar energy conversion materials (Wang et al., 2000).

Molecular Probes

  • Fluorescent Molecular Probes : Compounds with a sulfonyl group and exhibiting solvatochromic properties have been developed as fluorescent dyes. These dyes, due to their sensitivity to the environment and high fluorescence quantum yields, are suitable for use as molecular probes in studying biological events and processes (Diwu et al., 1997).

Chemical Synthesis

  • Cycloaddition Reactions and Synthesis of Extended Oxazoles : The synthesis of extended oxazoles and reactions involving phenylseleno-2-(p-toluenesulfonyl)ethyne highlight the versatility of sulfonyl-containing compounds in organic synthesis. These methodologies allow for the creation of complex structures with potential applications in drug development and materials science (Back et al., 1999).

properties

IUPAC Name

1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)21-20-19(23)17-13-22(2)18-6-4-3-5-16(17)18/h3-13,21H,1-2H3,(H,20,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRMMAYELRNPL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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